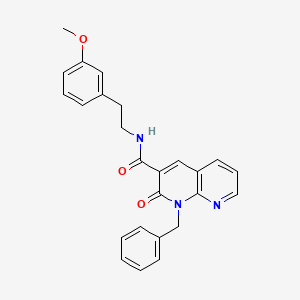

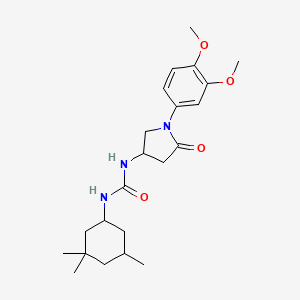

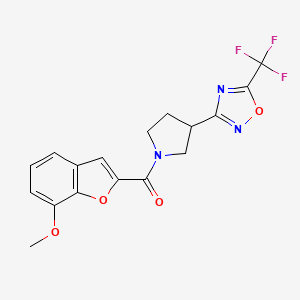

1-benzyl-N-(3-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

This compound and its derivatives are central to the development of novel heterocyclic systems. For example, the transformation of related compounds through the Hofmann rearrangement or other synthetic pathways has led to the creation of new heterocyclic systems with potential biological applications. These transformations showcase the compound's versatility in synthesizing novel annulated products and exploring typical pyrrole-type reactivity (Deady & Devine, 2006).

Biological Evaluation

The compound has been investigated for its potential in medicinal chemistry, particularly as HIV integrase inhibitors and antibacterial agents. Derivatives have shown potent antiviral activity in cellular assays and promising pharmacokinetic data in rats, highlighting their significance in the development of antiviral drugs (Boros et al., 2009; Santilli, Scotese, & Yurchenco, 1975). Additionally, compounds derived from similar chemical frameworks have demonstrated anti-inflammatory properties and in vitro anticancer potential, suggesting the compound's utility in developing treatments with dual anti-cancer and anti-inflammatory effects (Madaan et al., 2013).

Synthesis Techniques

Innovative synthetic methods have been developed for derivatives, providing a foundation for further chemical exploration. These methods involve creating 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, demonstrating the compound's role in facilitating the development of novel synthetic routes (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

Exploration of Biological Activities

Further studies have explored its derivatives for various biological activities, including antimicrobial properties and potential as kinase inhibitors, highlighting the compound's importance in the search for new therapeutic agents (Wang et al., 2013; Khalifa, Amr, Al-Omar, & Nossier, 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including smooth muscle contraction and neurotransmitter release.

Mode of Action

This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these receptors, leading to a series of intracellular events.

Result of Action

The compound has been reported to exhibit significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . This suggests that it may have potential therapeutic effects in conditions like benign prostatic hyperplasia. These effects were found to be α1-independent, indicating that the compound may have multiple targets or modes of action .

Propriétés

IUPAC Name |

1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-31-21-11-5-9-18(15-21)12-14-27-24(29)22-16-20-10-6-13-26-23(20)28(25(22)30)17-19-7-3-2-4-8-19/h2-11,13,15-16H,12,14,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNMLGMOHWDGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

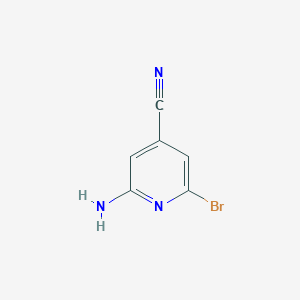

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)

![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)

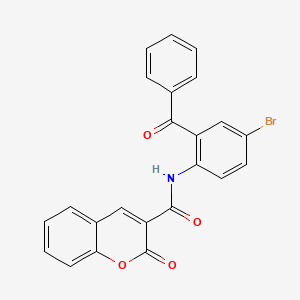

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)

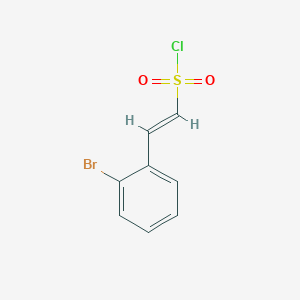

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)